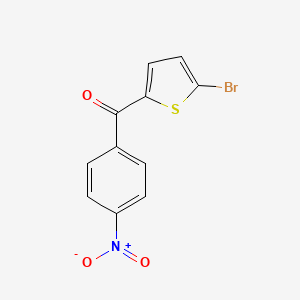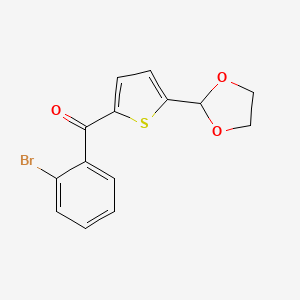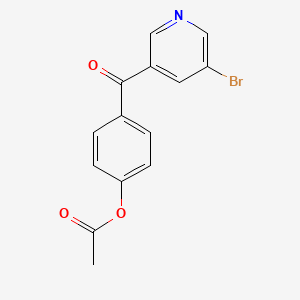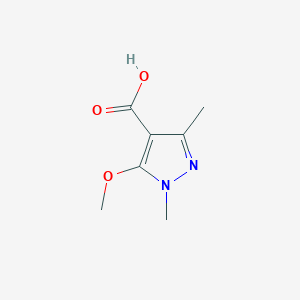
6-溴-1H-吲唑-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物合成
6-溴-1H-吲唑-3-醇: 作为合成具有强效抗癌活性的吲唑类化合物的前体。 研究人员已从该化合物开发出各种N-苯基-1H-吲唑-1-甲酰胺,并对其针对一系列临床分离的癌细胞系的抗增殖作用进行了评估 .
抗炎药的开发
吲唑部分,包括6-溴-1H-吲唑-3-醇的衍生物,已被用于创建新型抗炎剂。 这些化合物在抑制促炎介质的产生方面显示出前景,为诸如骨关节炎等疾病提供潜在的治疗益处 .
抗菌应用
使用6-溴-1H-吲唑-3-醇合成的吲唑衍生物据报道具有显着的抗菌特性。 这包括针对多种细菌和真菌的活性,使其在开发新型抗生素方面具有价值 .
COX-2抑制用于骨关节炎
来自6-溴-1H-吲唑-3-醇的特定修饰的吲唑化合物已被研究用于其对环氧合酶-2(COX-2)的选择性抑制。 这在骨关节炎的治疗中尤其相关,其中COX-2抑制剂可以减轻疼痛和炎症,而不会出现与传统NSAIDs相关的胃肠道副作用 .
神经保护药物发现
神经退行性疾病的研究得益于源自6-溴-1H-吲唑-3-醇的化合物。 这些衍生物正在被研究以了解其神经保护特性,这可能导致针对阿尔茨海默病和帕金森病等疾病的治疗方法 .
抗病毒研究
吲唑化合物,包括那些源自6-溴-1H-吲唑-3-醇的化合物,已显示出作为抗病毒剂的潜力。 它们抑制病毒复制的能力使其成为开发针对艾滋病毒和流感等疾病治疗方法的候选者 .
酶抑制用于代谢疾病
6-溴-1H-吲唑-3-醇: 也用于创建靶向代谢途径的酶抑制剂。 这些抑制剂可用于通过调节参与代谢的酶来治疗各种代谢疾病,包括糖尿病和肥胖症 .
安全和危害
The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
Indazole-containing compounds, which include 6-bromo-1h-indazol-3-ol, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It can be inferred from related indazole compounds that they interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Based on the known targets of similar indazole compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known targets of similar indazole compounds, it can be inferred that the compound may have effects on cell cycle regulation and cell volume regulation .
生化分析
Biochemical Properties
6-Bromo-1H-indazol-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 6-Bromo-1H-indazol-3-ol and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of inflammatory mediators such as prostaglandins. Additionally, 6-Bromo-1H-indazol-3-ol has shown potential interactions with other biomolecules, including various kinases and transcription factors, which further influence its biochemical properties.
Cellular Effects
The effects of 6-Bromo-1H-indazol-3-ol on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting COX-2, 6-Bromo-1H-indazol-3-ol reduces the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. Furthermore, it has been observed to affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. These effects on cell signaling and gene expression highlight the potential of 6-Bromo-1H-indazol-3-ol as a therapeutic agent.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-indazol-3-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX-2 activity . This inhibition occurs through the binding of 6-Bromo-1H-indazol-3-ol to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, 6-Bromo-1H-indazol-3-ol has been found to interact with other enzymes and proteins, leading to the modulation of various signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indazol-3-ol have been observed to change over time. The stability of the compound is a crucial factor in its long-term effects on cellular function . Studies have shown that 6-Bromo-1H-indazol-3-ol remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the degradation of the compound, reducing its efficacy. Long-term studies have also indicated that 6-Bromo-1H-indazol-3-ol can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indazol-3-ol vary with different dosages in animal models. At lower doses, the compound has been found to effectively reduce inflammation and modulate gene expression without causing significant adverse effects . At higher doses, 6-Bromo-1H-indazol-3-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
6-Bromo-1H-indazol-3-ol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of 6-Bromo-1H-indazol-3-ol, leading to the formation of various metabolites. The interactions with enzymes such as cytochrome P450 play a crucial role in the metabolism of 6-Bromo-1H-indazol-3-ol, affecting its bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-indazol-3-ol within cells and tissues are mediated by various transporters and binding proteins . Once administered, the compound is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and lungs. Within cells, 6-Bromo-1H-indazol-3-ol interacts with transporters that facilitate its uptake and efflux, influencing its intracellular concentration. The binding to plasma proteins also affects the distribution and bioavailability of 6-Bromo-1H-indazol-3-ol, determining its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-indazol-3-ol is a critical factor in its activity and function . The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 6-Bromo-1H-indazol-3-ol can be transported to specific cellular compartments, such as the nucleus, where it influences gene expression and other nuclear processes. The targeting signals and post-translational modifications of 6-Bromo-1H-indazol-3-ol play a crucial role in its subcellular localization, determining its overall biochemical effects.
属性
IUPAC Name |
6-bromo-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWHHOSUZDEEQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646270 |
Source


|
| Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-92-6 |
Source


|
| Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)


